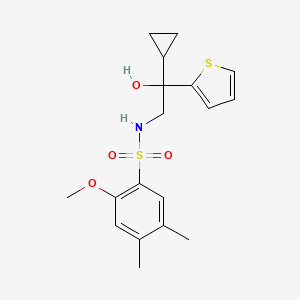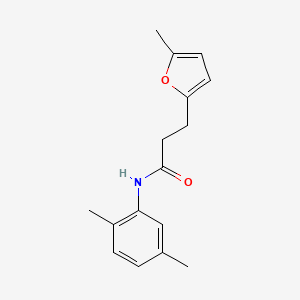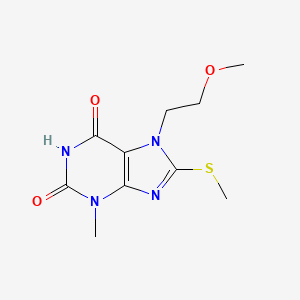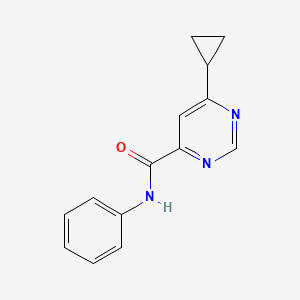![molecular formula C23H22N4O2 B2820872 1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900895-84-3](/img/structure/B2820872.png)
1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
FGFR Inhibition
The compound has shown promising activity as a fibroblast growth factor receptor (FGFR) inhibitor. Abnormal activation of FGFR signaling pathways is associated with various cancers, including breast, lung, prostate, bladder, and liver cancer. Targeting FGFRs represents an attractive strategy for cancer therapy. Specifically, this compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Compound 4h, in particular, demonstrated significant FGFR inhibitory effects, making it a potential lead compound for further optimization .
Breast Cancer Treatment
In vitro studies revealed that compound 4h effectively inhibits breast cancer cell proliferation (specifically 4T1 cells) and induces apoptosis. Additionally, it significantly suppresses cell migration and invasion, suggesting its potential as a therapeutic agent for breast cancer .
Anti-Angiogenic Properties
Given the role of FGFR signaling in angiogenesis, this compound’s inhibitory effects on FGFRs may contribute to anti-angiogenic activity. Further investigations are warranted to explore its potential in preventing blood vessel formation in tumors .
Optimization Potential
Compound 4h possesses a low molecular weight, making it an appealing lead compound for subsequent optimization. Researchers can explore modifications to enhance its efficacy, bioavailability, and safety profile .
Structure-Based Design
Researchers have maintained the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder while designing derivatives targeting FGFR. This structure-based approach allows for concise chemotype exploration and optimization .
Computational Modeling
In silico studies involving molecular docking and optimization have been employed to understand the compound’s binding interactions with FGFRs. These computational approaches aid in predicting its biological activity and guiding further experimental work .
Wirkmechanismus
- These receptors play crucial roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- By blocking FGFR activation, it disrupts downstream signaling pathways, preventing cancer cell proliferation and migration .
Target of Action
Mode of Action
Biochemical Pathways
Results of Action
Eigenschaften
IUPAC Name |
6-benzyl-10-methyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-8-7-13-26-20(16)24-21-18(22(26)28)14-19(23(29)25-11-5-6-12-25)27(21)15-17-9-3-2-4-10-17/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXFNQUJRJDMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid](/img/structure/B2820794.png)

![4-{2-(4-Ethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B2820799.png)
![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2820800.png)
![ethyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2820802.png)
![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820803.png)


![2-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B2820809.png)
![N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2820810.png)
![N-tert-Butyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2820811.png)